Anandamide-d4

Descripción general

Descripción

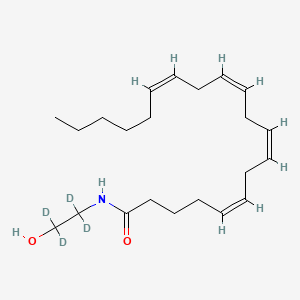

Etanolamida de Araquidonoilo-d4, también conocida como Anandamida-d4, es una forma deuterada de Etanolamida de Araquidonoilo. Es un neurotransmisor cannabinoide endógeno que se une a los receptores cannabinoides centrales (CB1) y periféricos (CB2). Este compuesto imita los efectos farmacológicos del Δ9-tetrahidrocannabinol (THC), el componente activo del cannabis . Etanolamida de Araquidonoilo-d4 se utiliza principalmente como un estándar interno para la cuantificación de Etanolamida de Araquidonoilo por cromatografía de gases o espectrometría de masas de cromatografía líquida .

Aplicaciones Científicas De Investigación

La Etanolamida de Araquidonoilo-d4 se utiliza ampliamente en la investigación científica, en particular en los campos de la química, la biología, la medicina y la industria:

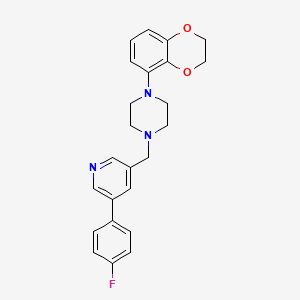

Mecanismo De Acción

La Etanolamida de Araquidonoilo-d4 ejerce sus efectos mediante la unión a los receptores cannabinoides (CB1 y CB2). Al unirse a los receptores CB1, inhibe la liberación de neurotransmisores al reducir la actividad de los canales de calcio activados por voltaje y aumentar los canales de potasio rectificadores internos . La acción de la Etanolamida de Araquidonoilo-d4 termina con la hidrólisis en ácido araquidónico y etanolamina por la enzima FAAH .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

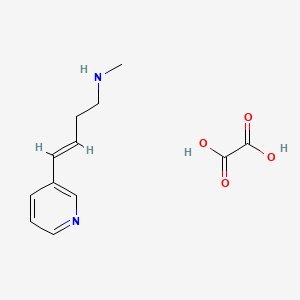

La Etanolamida de Araquidonoilo-d4 se sintetiza mediante la reacción de etanolamina deuterada con ácido araquidónico. La reacción generalmente ocurre en un solvente como el hexano, con un catalizador como la lipasa Novozym 435. Las condiciones de reacción incluyen agitación bajo atmósfera de nitrógeno para evitar la oxidación .

Métodos de Producción Industrial

La producción industrial de Etanolamida de Araquidonoilo-d4 implica el enriquecimiento de ácido araquidónico a partir de aceites ricos en ácido araquidónico. Esto se logra mediante la inclusión de urea y la fraccionación de la solución de nitrato de plata. El ácido araquidónico enriquecido se hace reaccionar entonces con etanolamina deuterada en presencia de un catalizador de lipasa para producir Etanolamida de Araquidonoilo-d4 .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Etanolamida de Araquidonoilo-d4 sufre diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ocurrir en condiciones oxidativas, lo que lleva a la formación de derivados oxidados.

Amidación: La formación de la propia Etanolamida de Araquidonoilo-d4 es un ejemplo de una reacción de amidación.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular.

Hidrólisis: Hidrólisis enzimática utilizando FAAH.

Amidación: Etanolamina deuterada y ácido araquidónico en presencia de un catalizador de lipasa

Productos Principales

Oxidación: Derivados oxidados de Etanolamida de Araquidonoilo-d4.

Hidrólisis: Ácido araquidónico y etanolamina.

Amidación: Etanolamida de Araquidonoilo-d4.

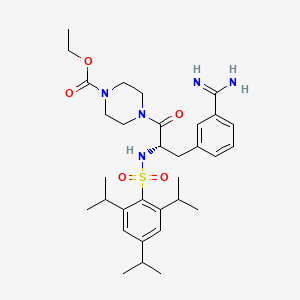

Comparación Con Compuestos Similares

Compuestos Similares

Etanolamida de Araquidonoilo (Anandamida): La forma no deuterada de Etanolamida de Araquidonoilo-d4.

2-Araquidonoylglicerol (2-AG): Otro cannabinoide endógeno que se une a los receptores CB1 y CB2.

N-Oleiletanolamina: Un derivado de ácido graso que también interactúa con los receptores cannabinoides.

Singularidad

La Etanolamida de Araquidonoilo-d4 es única debido a su forma deuterada, lo que la hace particularmente útil como un estándar interno en la espectrometría de masas. Esto permite una cuantificación más precisa de la Etanolamida de Araquidonoilo en diversas muestras .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-KALLKTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-40-9 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

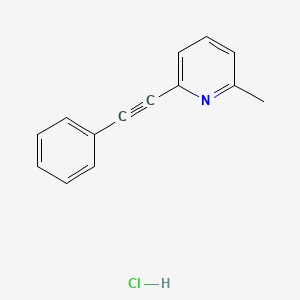

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)

![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)